REACTION_CXSMILES
|
CS(Cl)(=O)=O.[C:6]([C:8]1(O)[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH2:9]1)#[N:7].C(N(C(C)C)C(C)C)C>C(Cl)(Cl)Cl>[C:6]([C:8]1[CH2:13][CH2:12][N:11]([C:14]([O:16][C:17]([CH3:20])([CH3:19])[CH3:18])=[O:15])[CH2:10][CH:9]=1)#[N:7]
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Name
|
|
Quantity
|
0.189 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
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Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(#N)C1(CCN(CC1)C(=O)OC(C)(C)C)O
|
Name
|
|
Quantity
|
0.579 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(C(C)C)C(C)C
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Name
|
|
Quantity
|
8.8 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Control Type
|
UNSPECIFIED
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Setpoint
|
0 °C
|
Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 45 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then partitioned between dichloromethane and water
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
the dried solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in pyridine (5.5 mL)
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 120° C. for 4 hours
|
Duration
|
4 h
|
Type
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TEMPERATURE
|
Details
|
was then cooled to ambient temperature
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
CUSTOM
|
Details
|
was partitioned between ethyl acetate and water
|
Type
|
WASH
|
Details
|
the organic layer was washed sequentially with water and saturated aqueous sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The washed solution was dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
the dried solution was filtered
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash-column chromatography (
|
Type
|
WASH
|
Details
|
a gradient elution of 0-100%, ethyl acetate/hexanes)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |